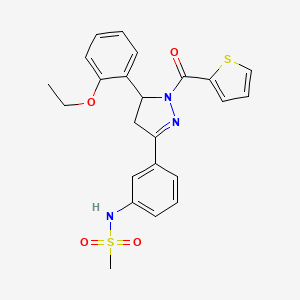
N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(5-(2-ethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with the molecular formula C20H22N4O2S. Its structure features several functional groups, including a methanesulfonamide moiety and a 4,5-dihydro-1H-pyrazole unit, which suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's intricate structure includes:
- Methanesulfonamide Group : Known for its role in various biological activities.
- Phenyl and Ethoxy Substituents : These contribute to the compound's lipophilicity and potential receptor interactions.
- Thiophene and Pyrazole Moieties : Associated with a range of pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of MAPK Pathway : The MEK-MAPK pathway is often constitutively active in tumors. Inhibition of this pathway has been linked to reduced tumor growth and improved therapeutic outcomes in preclinical models .
- Cell Cycle Arrest : Studies have demonstrated that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Anti-inflammatory Activity
The presence of the thiophene moiety is noteworthy as thiophene-based compounds have been reported to exhibit anti-inflammatory effects. The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to downregulate cytokines such as TNF-alpha and IL-6 in vitro .
- Reduction of Oxidative Stress : By modulating oxidative stress pathways, these compounds may mitigate inflammation-related damage .
Antimicrobial Activity
Certain studies suggest that the compound may also possess antimicrobial properties. Pyrazole derivatives are known for their effectiveness against various bacterial strains, potentially through:
- Disruption of Bacterial Cell Membranes : Similar compounds have shown efficacy in compromising bacterial integrity .
- Inhibition of Bacterial Enzymatic Activity : Targeting specific enzymes critical for bacterial survival could be a mechanism of action .
Study 1: Anticancer Efficacy
A study involving a structurally similar pyrazole derivative demonstrated significant anticancer activity against human breast cancer cells (MCF-7). The compound induced apoptosis through activation of caspase pathways and inhibition of cell proliferation markers such as Ki67.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Pyrazole Derivative A | 12.3 | Apoptosis induction |
| This compound | TBD | TBD |
Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, administration of a related compound resulted in a significant reduction in paw edema compared to control groups. The study highlighted the potential for this class of compounds to serve as effective anti-inflammatory agents .
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Pyrazole Derivative B | 45 |
| This compound | TBD |
Properties
IUPAC Name |
N-[3-[3-(2-ethoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-3-30-21-11-5-4-10-18(21)20-15-19(24-26(20)23(27)22-12-7-13-31-22)16-8-6-9-17(14-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJBCXYPVWLZSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














